molecular formula C13H16N2OS B7560412 N-(3-aminobutyl)-1-benzothiophene-3-carboxamide

N-(3-aminobutyl)-1-benzothiophene-3-carboxamide

Cat. No. B7560412
M. Wt: 248.35 g/mol
InChI Key: YKEKSENTVHAWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminobutyl)-1-benzothiophene-3-carboxamide, also known as ABT-089, is a novel compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and is structurally similar to acetylcholine, the neurotransmitter responsible for transmitting nerve impulses in the brain.

Mechanism of Action

N-(3-aminobutyl)-1-benzothiophene-3-carboxamide acts as a selective agonist of the α4β2 nicotinic acetylcholine receptor subtype, which is predominantly expressed in the brain. Activation of this receptor subtype leads to the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in cognitive processes such as attention, learning, and memory.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function and improve memory in animal models and human clinical trials. It has also been shown to increase attention span and reduce impulsivity in patients with ADHD. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-aminobutyl)-1-benzothiophene-3-carboxamide in lab experiments include its high selectivity for the α4β2 nicotinic acetylcholine receptor subtype, its ability to enhance cognitive function and memory, and its neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(3-aminobutyl)-1-benzothiophene-3-carboxamide, including:
1. Further investigation of its potential therapeutic applications in neurological and psychiatric disorders.
2. Development of more selective and potent nicotinic acetylcholine receptor agonists based on the structure of this compound.
3. Investigation of the long-term effects of this compound on cognitive function and memory.
4. Exploration of the potential use of this compound in combination with other drugs for the treatment of neurological and psychiatric disorders.
5. Investigation of the potential use of this compound as a neuroprotective agent in other neurodegenerative diseases.
In conclusion, this compound is a novel compound with potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its mechanism of action involves activation of the α4β2 nicotinic acetylcholine receptor subtype, leading to the release of various neurotransmitters involved in cognitive processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-aminobutyl)-1-benzothiophene-3-carboxamide involves the reaction of 2-aminobutanol with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with benzoyl chloride to give the final product.

Scientific Research Applications

N-(3-aminobutyl)-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to enhance cognitive function, improve memory, and increase attention span in animal models and human clinical trials.

properties

IUPAC Name

N-(3-aminobutyl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-9(14)6-7-15-13(16)11-8-17-12-5-3-2-4-10(11)12/h2-5,8-9H,6-7,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEKSENTVHAWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C1=CSC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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